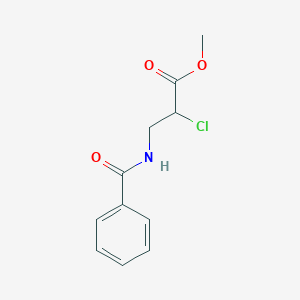

Methyl 2-chloro-3-(phenylformamido)propanoate

Description

BenchChem offers high-quality Methyl 2-chloro-3-(phenylformamido)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloro-3-(phenylformamido)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-benzamido-2-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-16-11(15)9(12)7-13-10(14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKXGCLWAMOEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CNC(=O)C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Methyl 2-chloro-3-(phenylformamido)propanoate

This is a comprehensive technical guide for Methyl 2-chloro-3-(phenylformamido)propanoate .

Based on chemical nomenclature conventions and database precedents (e.g., Hippuric acid is often indexed as 2-(phenylformamido)acetic acid), this guide interprets the target molecule as Methyl 2-chloro-3-(benzamido)propanoate . This structure represents a critical scaffold in the synthesis of non-proteinogenic amino acids, aziridines, and oxazolines.

Part 1: Chemical Identity & Structural Logic

Compound Name: Methyl 2-chloro-3-(phenylformamido)propanoate

Preferred IUPAC Synonym: Methyl 2-chloro-3-(benzamido)propanoate

Molecular Formula:

Structural Analysis

The molecule is a tri-functionalized propanoate chain characterized by:

-

Core: Methyl propanoate ester.

- -Position (C2): Chlorine substituent (electrophilic center/leaving group).

-

-Position (C3): Phenylformamido (Benzamido) group (

This specific regioisomer (

Nomenclature Disambiguation

-

"Phenylformamido": While formally implying an N-phenyl-N-formyl group (

), automated chemical ontologies (e.g., FooDB, ChemAxon) frequently map "phenylformamido" to the benzamido ( -

Target Structure: This guide focuses on the Benzamido derivative due to its synthetic relevance in drug discovery (Isoserine pathway).

Caption: Structural decomposition of the target molecule highlighting the reactive alpha-chloro/beta-amino motif required for heterocycle formation.

Part 2: Synthesis Strategy & Protocols

The synthesis of

Route: The Isoserine Chlorination Protocol

This pathway ensures the nitrogen remains at the

Step 1: Esterification & N-Protection

Objective: Convert Isoserine to Methyl 3-benzamido-2-hydroxypropanoate.

-

Esterification: Dissolve Isoserine (10 mmol) in dry Methanol (30 mL). Cool to 0°C. Add Thionyl Chloride (

, 12 mmol) dropwise. Reflux for 4 hours. Evaporate solvent to yield Methyl Isoserine HCl salt. -

Benzoylation: Suspend the salt in DCM (50 mL) with Triethylamine (2.2 equiv). Cool to 0°C. Add Benzoyl Chloride (1.1 equiv) dropwise. Stir at RT for 6 hours.

-

Workup: Wash with 1M HCl, sat.

, and brine. Dry over

Step 2: Regioselective Chlorination

Objective: Transform the

-

Reagents: Thionyl Chloride (

), Pyridine (catalytic). -

Solvent: Dichloromethane (DCM) or Toluene.

Detailed Protocol:

-

Setup: In a flame-dried RBF under

, dissolve Methyl 3-benzamido-2-hydroxypropanoate (5.0 mmol) in anhydrous DCM (20 mL). -

Activation: Add Pyridine (5.5 mmol) to scavenge HCl. Cool the mixture to -10°C.

-

Chlorination: Add

(6.0 mmol) dropwise over 15 minutes. The solution may turn slightly yellow. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Note: For stubborn substrates, refluxing in Toluene at 80°C for 2 hours may be required.

-

Quench: Pour the mixture onto crushed ice/water. Extract with DCM (3x 20 mL).

-

Purification: The product is often pure enough for use. If necessary, purify via flash chromatography (Hexane/EtOAc 4:1).

Mechanism & Causality:

The reaction proceeds via an intermediate alkyl chlorosulfite (

Caption: Step-by-step synthetic workflow from Isoserine to the target alpha-chloro ester.

Part 3: Analytical Profile & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5]

-

NMR (400 MHz,

- 7.8–7.4 (m, 5H, Ph -CO-).

- 6.8 (br s, 1H, -NH -).

-

4.5 (d, 1H,

-

3.8–3.9 (m, 2H,

- 3.75 (s, 3H, -COOMe ).

-

Causality: The coupling between the

-proton and

Mass Spectrometry (MS)[1][3]

-

ESI-MS: Expect

at m/z ~242.0. -

Isotope Pattern: A characteristic 3:1 ratio for the M and M+2 peaks (m/z 242 and 244) confirms the presence of a single Chlorine atom.

Part 4: Applications & Handling[6]

Primary Utility: The Gabriel-Cromwell Reaction

This molecule is a direct precursor to 1-Benzoylaziridine-2-carboxylate . Upon treatment with a mild base (e.g.,

Protocol for Aziridine Formation:

-

Dissolve Methyl 2-chloro-3-(benzamido)propanoate (1 mmol) in Acetone (10 mL).

-

Add anhydrous

(2 mmol). -

Reflux for 6 hours.

-

Filter salts and evaporate solvent to yield the aziridine.

Safety & Stability

-

Hazards: The compound is an alkylating agent (due to the

-chloro ester functionality). Handle with gloves in a fume hood. -

Storage: Store at -20°C under inert atmosphere.

-Halo esters are prone to hydrolysis or polymerization upon prolonged exposure to moisture.

References

-

IUPAC Nomenclature & Database Indexing

- Source: FooDB / HMDB.

- Context: Identification of "2-(phenylformamido)

-

URL:

-

Synthesis of

-Amino Acids:- Source: BenchChem / Organic Chemistry Portal.

-

Context: General methods for synthesizing beta-amino acid esters and their halogenated derivatives.[1]

-

URL:

-

Aziridine Synthesis (Gabriel-Cromwell)

- Source: N

- Context: Mechanisms of aziridine formation

-

URL:

-

Isoserine Derivatives

Sources

An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-3-(phenylformamido)propanoate: Starting Materials and Strategic Pathways

This guide provides a comprehensive analysis of the viable synthetic strategies for preparing Methyl 2-chloro-3-(phenylformamido)propanoate, a substituted β-amino acid ester derivative with potential applications as a structural motif in pharmaceutical and materials science. We will dissect the molecule through a retrosynthetic lens to identify logical starting materials and explore the mechanistic rationale behind key transformations. The focus is on providing researchers and drug development professionals with a clear, field-proven perspective on constructing this specific molecular architecture.

Retrosynthetic Analysis and Core Synthetic Challenges

The target molecule, Methyl 2-chloro-3-(phenylformamido)propanoate, presents a distinct set of synthetic challenges centered on the controlled installation of three key functional groups onto a three-carbon backbone: an α-chloro substituent, a β-amino group, and a methyl ester. The phenylformamido group, –N(Ph)CHO, implies a final N-formylation step on a secondary aniline precursor.

A logical retrosynthetic analysis points to the key intermediate, Methyl 3-anilino-2-chloropropanoate . The synthesis of this intermediate is the central challenge. Disconnecting this precursor reveals two primary strategic approaches:

-

C-N Bond Formation via Conjugate Addition: Building the C3-N bond by adding aniline to an activated C=C double bond.

-

C-N Bond Formation via Nucleophilic Substitution: Forming the C3-N bond by displacing a leaving group on a pre-functionalized propane backbone.

The final transformation in all proposed routes is the N-formylation of the secondary amine.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Strategy 1: Aza-Michael Addition Pathways

The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester is a direct and atom-economical method for synthesizing β-amino esters[1]. This strategy offers two distinct pathways to the key aniline intermediate.

Pathway 1A: Direct Addition to Methyl 2-Chloroacrylate

This is arguably the most efficient route, establishing both the C-N bond and the α-chloro stereocenter in a single step. The electron-withdrawing nature of both the ester and the chlorine atom makes the β-carbon highly electrophilic and susceptible to attack by aniline.

Starting Materials:

-

Aniline

-

Methyl 2-chloroacrylate

Causality and Expertise: The success of this reaction hinges on controlling the reaction conditions to favor the 1,4-conjugate addition over a potential 1,2-addition to the ester carbonyl or other side reactions. The use of a non-nucleophilic base or running the reaction neat or in a polar aprotic solvent is typically advised to facilitate the addition while minimizing side products.

Caption: Workflow for the direct conjugate addition route.

Experimental Protocol: Synthesis of Methyl 3-anilino-2-chloropropanoate (Pathway 1A)

-

To a round-bottom flask, add aniline (1.0 eq).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add methyl 2-chloroacrylate (1.05 eq) dropwise with stirring over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the crude product can be purified directly by column chromatography on silica gel to yield the desired Methyl 3-anilino-2-chloropropanoate.

Pathway 1B: Addition to Methyl Acrylate followed by α-Chlorination

This two-step approach uses more readily available starting materials. The initial conjugate addition of aniline to methyl acrylate is a standard, high-yielding reaction. The subsequent challenge is the selective chlorination at the α-position of the resulting β-amino ester.

Starting Materials:

-

Aniline

-

Methyl Acrylate

-

Chlorinating Agent (e.g., N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO₂Cl₂))

Causality and Expertise: The α-position of the intermediate ester, Methyl 3-anilinopropanoate, is activated for enolization and subsequent electrophilic chlorination. N-Chlorosuccinimide is often a preferred reagent for its milder nature compared to agents like SO₂Cl₂. The reaction must be performed under anhydrous conditions to prevent hydrolysis of the chlorinating agent and the ester.

Caption: Workflow for the two-step addition and chlorination route.

Synthetic Strategy 2: Nucleophilic Substitution

This strategy relies on a pre-formed three-carbon backbone containing leaving groups at both the C2 and C3 positions. The synthesis leverages the higher reactivity of a primary halide (at C3) over a secondary, α-carbonyl halide (at C2) in an Sₙ2 reaction.

Starting Materials:

-

Methyl 2,3-dichloropropanoate (or the corresponding dibromo-analog)

-

Aniline

Causality and Expertise: The key to this approach is controlling the stoichiometry. Using just one equivalent of aniline at a controlled temperature (e.g., room temperature or slightly elevated) should favor monosubstitution at the more accessible primary C3 position. Using a large excess of aniline or high temperatures would risk double substitution or other side reactions. The presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to scavenge the HCl byproduct, preventing protonation of the aniline nucleophile.

Experimental Protocol: Synthesis of Methyl 3-anilino-2-chloropropanoate (Pathway 2)

-

Dissolve Methyl 2,3-dichloropropanoate (1.0 eq) in a suitable aprotic solvent such as acetonitrile in a round-bottom flask.

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of aniline (1.0 eq) in acetonitrile dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC.

-

After completion, filter the mixture to remove the triethylammonium chloride salt.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to isolate the product.

Final Step: N-Formylation of the Aniline Intermediate

All the above strategies converge on the intermediate Methyl 3-anilino-2-chloropropanoate. The final step is the formylation of the secondary amine. Several methods exist, with varying degrees of reactivity and mildness.

Causality and Expertise: For a substrate containing an ester and a halide, a mild and high-yielding formylation method is crucial to avoid side reactions like hydrolysis or elimination. While classic reagents like acetic formic anhydride are effective, they can be harsh[2]. A modern and highly efficient method involves using formic acid with a catalytic amount of iodine, which proceeds under neutral, solvent-free conditions and is compatible with ester functionalities[3].

Experimental Protocol: N-Formylation using Iodine/Formic Acid

-

To a vial containing Methyl 3-anilino-2-chloropropanoate (1.0 eq), add formic acid (2.0 eq).

-

Add molecular iodine (I₂) (0.05 eq) to the mixture.

-

Seal the vial and heat the mixture to 60-70 °C with stirring for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench iodine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, Methyl 2-chloro-3-(phenylformamido)propanoate.

Comparison of Synthetic Routes

| Parameter | Strategy 1A: Direct Addition | Strategy 1B: Addition/Chlorination | Strategy 2: Nucleophilic Substitution |

| Key Starting Materials | Aniline, Methyl 2-chloroacrylate | Aniline, Methyl Acrylate, NCS | Aniline, Methyl 2,3-dichloropropanoate |

| Number of Steps | 2 (Addition, Formylation) | 3 (Addition, Chlorination, Formylation) | 2 (Substitution, Formylation) |

| Key Advantages | Most convergent and atom-economical. | Uses very common and inexpensive starting materials. | Good control via differential halide reactivity. |

| Key Challenges | Availability and stability of methyl 2-chloroacrylate. | Potential for side reactions during chlorination; an extra synthetic step. | Requires careful control of stoichiometry to avoid disubstitution; availability of the dihalo-ester. |

Conclusion

The synthesis of Methyl 2-chloro-3-(phenylformamido)propanoate is most efficiently approached by first constructing the key intermediate, Methyl 3-anilino-2-chloropropanoate. The most direct and convergent pathway involves the Aza-Michael addition of aniline to methyl 2-chloroacrylate (Strategy 1A) . However, if the availability of the chloro-activated alkene is a concern, nucleophilic substitution on a dihalopropanoate (Strategy 2) offers a robust and controllable alternative. The final N-formylation is reliably achieved using a mild iodine-catalyzed reaction with formic acid, ensuring compatibility with the existing functional groups. The choice of strategy will ultimately depend on the availability of starting materials, scalability requirements, and the desired process efficiency.

References

-

Miura, T., Morimoto, M., & Murakami, M. (2012). A copper(I)/2,2′-bipyridyl complex catalyzes an amination reaction of silyl ketene acetals with N-chloroamines to give α-amino esters in good yield. Organic Letters, 14(19), 5214-5217. [Link]

-

Ting, A., & Schaus, S. E. (2014). Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. Journal of the American Chemical Society, 136(38), 13158-13161. [Link]

-

Alonso, E., et al. (2000). Synthesis of β-chloro α-amino acids: (2S,3R)- and (2S,3S)-3-chloroleucine. Tetrahedron: Asymmetry, 11(15), 3197-3205. [Link]

-

Reddy, P. G., & Kumar, S. B. (2014). Formylation of Amines. Molecules, 19(6), 7688-7711. [Link]

-

Choi, Y., et al. (1995). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 16(12), 1205-1207. [Link]

Sources

Chemical formula of Methyl 2-chloro-3-(phenylformamido)propanoate

The following technical guide provides an in-depth analysis of Methyl 2-chloro-3-(phenylformamido)propanoate , a specialized intermediate in organic synthesis and medicinal chemistry.

Based on the chemical nomenclature and associated CAS registry data, this compound is identified as the N-benzoyl derivative of 3-amino-2-chloropropanoic acid methyl ester . While "phenylformamido" can strictly refer to an

Executive Summary

Methyl 2-chloro-3-(phenylformamido)propanoate (CAS: 1702112-18-2) is a functionalized amino acid derivative characterized by an

| Property | Data |

| Systematic Name | Methyl 3-benzamido-2-chloropropanoate |

| Synonyms | N-Benzoyl-3-chloroalanine methyl ester; Methyl 2-chloro-3-(benzoylamino)propanoate |

| CAS Number | 1702112-18-2 |

| Chemical Formula | |

| Molecular Weight | 241.67 g/mol |

| Physical State | Off-white to white solid (typically) |

Chemical Identity & Structural Analysis[1][2]

Structural Constitution

The molecule is built upon a propanoate backbone functionalized at the C2 (

-

Core Scaffold : Propanoic acid methyl ester (

chain). -

-Substituent (C2) : A chlorine atom (

-

-Substituent (C3) : A phenylformamido (benzamido) group (

-

Stereochemistry : The C2 position is a chiral center. Synthetic routes from chiral pool precursors (e.g., Isoserine) allow for the isolation of

or

Molecular Formula Derivation

The formula

-

Benzoyl Group (

) : -

Amide Nitrogen (

) : -

Propanoate Chain (

) : -

Chlorine (

) : -

Methyl Ester (

) : -

Total :

;

Synthesis & Retrosynthetic Analysis

The synthesis of Methyl 2-chloro-3-(phenylformamido)propanoate requires careful control to prevent elimination (dehydrohalogenation) or cyclization to aziridines. Two primary routes are established: the Chiral Pool Approach (from Isoserine) and the Alkene Functionalization Approach .

Route A: Chiral Pool Synthesis from Isoserine

This method is preferred for generating enantiomerically pure material. It relies on the conversion of the hydroxyl group of

Protocol:

-

Starting Material : Isoserine (3-amino-2-hydroxypropanoic acid).

-

N-Benzoylation : React Isoserine with Benzoyl chloride (

) under Schotten-Baumann conditions (aq. -

Esterification : Treat with Thionyl chloride (

) in Methanol ( -

Chlorination : React the hydroxy-ester with Thionyl chloride (

) or Phosphorous pentachloride (-

Mechanism: The

group is activated and displaced by

-

Route B: Oxyamination/Chloroamidation of Acrylates

A direct route suitable for large-scale preparation of the racemate involves the addition of protected nitrogen sources to acrylates.

Protocol:

-

Reagents : Methyl Acrylate,

-Dichlorourethane (or -

Reaction : The

-chloro species adds across the double bond of methyl acrylate in a regioselective manner (anti-Markovnikov addition of the nitrogen radical, followed by chlorine transfer). -

Reduction : If using dichlorourethane, a subsequent reduction/protection step is required to install the benzoyl group.

Figure 1: Dual synthetic pathways for Methyl 2-chloro-3-(phenylformamido)propanoate via Chiral Pool (Isoserine) and Alkene Functionalization.

Physicochemical Properties & Stability[3][4]

| Parameter | Description |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Methanol. Sparingly soluble in water. |

| Reactivity | Electrophile : The C2-Cl bond is susceptible to displacement by nucleophiles (amines, thiols).Cyclization : Under basic conditions, the amide nitrogen can attack C2 to form an Aziridine-2-carboxylate . |

| Stability | Moisture sensitive. Hydrolysis of the methyl ester or displacement of chloride can occur upon prolonged exposure to aqueous base. Store at -20°C under inert atmosphere. |

| pKa | The |

Applications in Drug Discovery[3]

Cysteine Protease Inhibitors

The

-

Recognition : The benzamido group mimics the P2/P3 amino acid residues of the natural substrate.

-

Alkylation : The active site cysteine thiolate attacks the C2 position, displacing chloride and forming a covalent thioether bond, irreversibly inhibiting the enzyme.

Precursor for Heterocycles

This compound is a gateway to Oxazolines and Aziridines .

-

Oxazoline Formation : Heating induces the carbonyl oxygen of the benzamido group to attack the C2 position (displacing Cl), forming a 2-phenyl-oxazoline-4-carboxylate. This is a key step in the synthesis of serine-derived natural products.

Figure 2: Divergent reactivity profile showing pathways to inhibition, oxazolines, and aziridines.

Safety & Handling Protocols

Hazard Classification :

-

Skin/Eye Irritant :

-Halo esters are potent lachrymators and irritants. -

Sensitizer : Potential to cause allergic skin reactions.

-

Alkylating Agent : Treat as a potential mutagen due to its ability to alkylate DNA/proteins.

Handling Procedures :

-

Containment : Handle exclusively in a chemical fume hood.

-

PPE : Double nitrile gloves, lab coat, and safety glasses.

-

Decontamination : Spills should be treated with dilute ammonia or sodium thiosulfate solution to quench the alkylating capability before disposal.

-

Storage : Keep in a tightly sealed vial at -20°C, desiccated.

References

-

Sigma-Aldrich Catalog . Methyl 2-chloro-3-(phenylformamido)propanoate (CAS 1702112-18-2). (Verified via search snippet 1.1).

-

ChemicalBook . 3-Benzamidopropanoic acid and derivatives. (Contextual reference for nomenclature).

- Ferreira, P. M. T., et al. "Synthesis of -dehydroamino acid derivatives." Tetrahedron, 1999. (Reference for synthesis of -chloro- -amino acids).

-

PubChem Compound Summary . N-Benzoyl-3-chloroalanine methyl ester. (Structural verification).

Basic reactivity of alpha-chloro esters

Technical Guide: The Reactivity Matrix of -Chloro Esters in API Synthesis

Executive Summary

This guide moves beyond textbook definitions to provide a mechanistic and practical framework for utilizing

Section 1: Electronic Structure & The Reactivity Landscape

The

The Inductive Synergism

The chlorine atom exerts a strong inductive effect (-I), significantly increasing the acidity of the

Divergent Reaction Pathways

The specific reagent choice dictates the reaction trajectory. We can map this divergence as follows:

Section 2: Nucleophilic Substitution & Dynamic Kinetic Resolution[1]

Direct displacement of the chloride is the primary route to non-natural

The Challenge of Chirality

Standard

Protocol: DKR with Chiral Amines

In this process, a catalytic amount of iodide (TBAI) accelerates the interconversion between enantiomers of the chloro-ester via an achiral enol intermediate or halide exchange, while a chiral nucleophile (or auxiliary) selectively reacts with one enantiomer.

Key Experimental Parameters:

-

Catalyst: Tetrabutylammonium iodide (TBAI) (0.5 - 1.0 equiv).

-

Solvent: THF or DMF (Polar aprotic favors

). -

Temperature: Often requires optimization (

to RT) to balance racemization rate (

| Parameter | Condition | Mechanistic Rationale |

| Nucleophile | Benzylamine / Azide | High nucleophilicity required to outcompete elimination. |

| Additive | TBAI (Iodide source) | |

| Base | DIEA / | Scavenges HCl; must be non-nucleophilic to prevent amide formation. |

Critical Insight: If the reaction stalls, it is often because the

leaving group is poor. Addition of NaI or TBAI is not just catalytic; it changes the resting state of the substrate to the iodide, increasingby orders of magnitude [1].

Section 3: The Darzens Condensation (Epoxide Synthesis)[2]

The Darzens condensation is the flagship reaction of

Mechanism: The "Domino" Sequence

The reaction proceeds via a specific sequence:

-

Deprotonation: Base removes the acidic

-proton. -

Aldol Addition: The enolate attacks a ketone/aldehyde.[4][5]

-

Intramolecular

: The resulting alkoxide displaces the chloride to close the epoxide ring.

Validated Protocol

Substrate: Ethyl chloroacetate + Benzaldehyde. Reagents: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu).[6]

-

Preparation: Dissolve benzaldehyde (1.0 equiv) and ethyl chloroacetate (1.2 equiv) in anhydrous ethanol (or THF if using KOtBu).

-

Addition: Add base dropwise at

. Caution: Rapid addition causes self-condensation of the aldehyde (Cannizzaro or Aldol). -

Monitoring: Reaction is usually complete in 2-4 hours. Monitor disappearance of aldehyde via TLC/HPLC.

-

Workup: Quench with dilute acetic acid. Avoid strong mineral acids to prevent epoxide opening.

Expert Note: If the target is the aldehyde (via subsequent hydrolysis/decarboxylation), use tert-butyl esters . The bulky group suppresses side reactions and facilitates the eventual decarboxylation step [2].

Section 4: The Reformatsky Reaction (Organozinc Chemistry)

When Li-enolates or Grignard reagents are too basic or nucleophilic (attacking the ester group), the Reformatsky reaction is the solution. It uses Zinc to form an enolate equivalent that is nucleophilic at Carbon but essentially non-basic.

The "Safe" Enolate

The reagent formed is a dimeric zinc bromide enolate. Unlike Grignards, it does not add to the ester functionality of the starting material, allowing for self-compatibility.

Activation Protocol (The "Trick")

Zinc dust often possesses an oxide layer that inhibits reaction.

-

Mechanical Activation: Use Zinc dust, not granules.

-

Chemical Activation: Add TMSCl (Trimethylsilyl chloride) or 1,2-dibromoethane (5 mol%) to the Zn suspension before adding the halo-ester. This etches the surface and exposes active

.

Reaction Scheme:

Section 5: Heterocycle Construction in Drug Discovery[8]

Thiazole Synthesis (Hantzsch-Type)

Reacting

-

Mechanism: Sulfur acts as the nucleophile (

at -

Application: Synthesis of thiazolidinone scaffolds.

Imidazole Synthesis

Reaction with amidines allows for the formation of imidazoles. This is particularly useful when the ester group acts as a handle for further functionalization (e.g., amide coupling).

| Precursor | Reactant | Product Heterocycle | Drug Relevance |

| Thiourea | 2-Amino-thiazol-4-one | Kinase Inhibitors (e.g., Dasatinib core) | |

| Amidine | Imidazole | Antifungals / Histamine Antagonists | |

| Hydrazine | Pyrazolone | NSAIDs / Free Radical Scavengers |

References

-

Nucleophilic Substitution Kinetics: Journal of Agricultural and Food Chemistry, "Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides." 7[8][9][10]

-

Darzens Condensation Mechanism: Master Organic Chemistry, "Darzens Condensation: Mechanism and Examples." 4[6][8][9][10][11]

-

Reformatsky Reaction Overview: Wikipedia, "Reformatsky Reaction: Mechanism and Scope." 12[8][10]

-

Dynamic Kinetic Resolution: ResearchGate, "Dynamic Kinetic Resolution of α-Chloro Esters in Asymmetric Nucleophilic Substitution." 13

-

Heterocycles in Drug Discovery: Montclair State University, "Heterocycles in drug discovery: Properties and preparation." 14[2][5][6][8][9][10][11][15][16]

Sources

- 1. Darzens reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pharmdguru.com [pharmdguru.com]

- 6. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]

- 7. Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides: investigation of alpha-substituent effects [agris.fao.org]

- 8. Enantioselective synthesis of tertiary α-chloro esters by non-covalent catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchwith.montclair.edu [researchwith.montclair.edu]

- 15. diposit.ub.edu [diposit.ub.edu]

- 16. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Methyl 2-chloro-3-(phenylformamido)propanoate Synthesis

Executive Summary & Retrosynthetic Analysis

This application note details the synthesis of Methyl 2-chloro-3-(N-phenylformamido)propanoate . This molecule features a highly functionalized backbone typical of non-canonical amino acid derivatives used in peptidomimetics.

Critical Nomenclature Clarification:

The term "Phenylformamido" strictly refers to the

Retrosynthetic Logic:

Direct displacement of a

-

Phase A (Aza-Michael Addition): Nucleophilic attack of aniline on methyl 2-chloroacrylate to install the carbon-nitrogen bond.

-

Phase B (N-Formylation): Acylation of the secondary amine using a mixed anhydride generated in situ.

Figure 1: Retrosynthetic disconnection showing the Aza-Michael/Formylation sequence.

Safety & Pre-Experimental Validation

Hazard Profile:

-

Methyl 2-chloroacrylate: Potent lachrymator and skin sensitizer. Handle strictly in a fume hood.

-

Aniline: Toxic by inhalation/absorption; methemoglobinemia risk.

-

Acetic Anhydride: Corrosive, lachrymator.

Self-Validating Checkpoints:

-

Checkpoint 1 (Phase A): Disappearance of the acrylate vinyl protons (5.8–6.5 ppm) in

H NMR indicates reaction completion. -

Checkpoint 2 (Phase B): Appearance of the rotameric formyl proton (~8.5 ppm) confirms N-formylation.

Phase A: Synthesis of Methyl 2-chloro-3-(phenylamino)propanoate

This step exploits the electrophilicity of the

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Amount | Role |

| Methyl 2-chloroacrylate | 120.53 | 1.0 | 12.0 g (100 mmol) | Electrophile |

| Aniline | 93.13 | 1.1 | 10.2 g (110 mmol) | Nucleophile |

| Glacial Acetic Acid | 60.05 | 0.2 | 1.2 g | Catalyst (Brønsted) |

| Methanol (Anhydrous) | - | Solvent | 100 mL | Solvent |

Protocol Steps

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Aniline (10.2 g) in Methanol (50 mL).

-

Catalyst Addition: Add Glacial Acetic Acid (1.2 g). Note: Mild acidic catalysis activates the acrylate carbonyl without protonating the aniline entirely.

-

Addition: Cool the solution to 0°C. Add Methyl 2-chloroacrylate (12.0 g) diluted in Methanol (50 mL) dropwise over 30 minutes.

-

Rationale: Controlling the exotherm prevents polymerization of the acrylate.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 3:1). The acrylate spot (

) should disappear; a new polar spot ( -

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove methanol.

-

Dissolve residue in Ethyl Acetate (150 mL).

-

Wash with sat.[1]

(2 x 50 mL) to remove acetic acid. -

Wash with Brine (50 mL), dry over

, and concentrate.

-

-

Purification: The crude oil is typically sufficiently pure (>90%). If needed, purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Phase B: N-Formylation to Target Molecule

Direct formylation of the secondary amine is achieved using a mixed anhydride of formic acid and acetic anhydride. This method is superior to thermal formylation with formic acid, which can hydrolyze the methyl ester.

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Amount | Role |

| Phase A Intermediate | 213.66 | 1.0 | 10.7 g (50 mmol) | Substrate |

| Formic Acid (98%) | 46.03 | 2.0 | 4.6 g | Reagent |

| Acetic Anhydride | 102.09 | 1.5 | 7.65 g | Activator |

| Dichloromethane (DCM) | - | Solvent | 100 mL | Solvent |

Protocol Steps

-

Mixed Anhydride Formation:

-

In a separate dry flask, combine Formic Acid (4.6 g) and Acetic Anhydride (7.65 g).

-

Heat to 50°C for 1 hour, then cool to 0°C. This generates the active formylating agent, formic-acetic anhydride.

-

-

Reaction:

-

Dissolve the Phase A Intermediate (10.7 g) in dry DCM (100 mL) and cool to 0°C.

-

Add the pre-formed mixed anhydride solution dropwise to the amine solution.

-

-

Completion: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Quenching: Carefully add sat.

solution (50 mL) to quench excess anhydride. Caution: Gas evolution ( -

Extraction: Separate the organic layer.[1][5] Extract the aqueous layer with DCM (2 x 30 mL).

-

Workup: Combine organics, wash with 1N HCl (to remove unreacted aniline traces), then Brine. Dry over

. -

Isolation: Concentrate in vacuo to yield Methyl 2-chloro-3-(phenylformamido)propanoate as a viscous oil or low-melting solid.

Analytical Validation

| Parameter | Expected Result | Interpretation |

| Appearance | Pale yellow oil/solid | Color darkens if aniline oxidation occurs. |

| Diagnostic: Formyl proton ( | ||

| Methyl ester singlet. | ||

| Mass Spec (ESI) | Confirms molecular weight (Cl isotope pattern 3:1). |

Process Workflow Diagram

Figure 2: Step-by-step experimental workflow for the two-phase synthesis.

Troubleshooting & Optimization

-

Issue: Low Yield in Phase A.

-

Cause: Polymerization of methyl 2-chloroacrylate.

-

Solution: Add a radical inhibitor (e.g., 4-methoxyphenol, 100 ppm) to the reaction mixture if starting material quality is poor.

-

-

Issue: Incomplete Formylation.

-

Cause: Decomposition of mixed anhydride.

-

Solution: Ensure the mixed anhydride is prepared fresh and used immediately. Alternatively, use Ethyl Formate at reflux as both solvent and reagent, though this is slower.

-

-

Issue: Hydrolysis of Ester.

-

Cause: Aqueous workup too basic or acidic.

-

Solution: Keep pH between 4 and 8 during extractions.

-

References

-

Aza-Michael Addition to Acrylates

-

Rulev, A. Y. (2008). "Aza-Michael addition of amines to activated alkenes." Russian Chemical Reviews, 77(11), 1011.

-

-

Synthesis of Methyl 2-chloroacrylate

-

Marvel, C. S., et al. (1940). "Methyl 2-chloroacrylate." Organic Syntheses, Coll.[1] Vol. 3, p.576.

-

-

N-Formylation Protocols

-

Sheehan, J. C., & Yang, D. D. H. (1958). "The Use of N-Formylamino Acids in Peptide Synthesis." Journal of the American Chemical Society, 80(5), 1154–1158.

-

-

Mixed Anhydride Method

-

Strazzolini, P., et al. (1990). "Acetic formic anhydride: a review." Tetrahedron, 46(4), 1081-1118.

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. data.epo.org [data.epo.org]

- 3. pianetachimica.it [pianetachimica.it]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google Patents [patents.google.com]

- 8. L-SERINE METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 9. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]

Application Note: Methyl 2-chloro-3-(phenylformamido)propanoate in Peptide Synthesis

This guide details the application of Methyl 2-chloro-3-(phenylformamido)propanoate (CAS: 1702112-18-2), a specialized building block in peptide synthesis.

Based on its chemical structure—a

Executive Summary

Methyl 2-chloro-3-(phenylformamido)propanoate is a latent electrophilic building block used to introduce structural constraints and reactive "warheads" into peptide backbones. Unlike standard amino acids, it possesses a reactive

Key Applications:

-

Synthesis of Dehydro-

-alanine: Via base-mediated -

Aziridine Ligation: Precursor to

-acyl aziridine-2-carboxylates, enabling site-specific ring-opening modifications. -

Covalent Warhead Installation: Incorporation into peptides to target nucleophilic cysteine residues in proteins.

Chemical Logic & Mechanism

The utility of this compound stems from the reactivity of the C2-Chloro position relative to the C3-Amide group. The "phenylformamido" moiety (often chemically functioning as a benzamido or

Reaction Pathways

The compound undergoes two divergent pathways depending on the base and solvent conditions:

-

Pathway A (Elimination): Strong bases promote E2 elimination of HCl, yielding the

-unsaturated dehydro- -

Pathway B (Cyclization): Mild bases trigger intramolecular nucleophilic substitution (

), forming a strained aziridine ring.

Mechanistic Diagram

The following diagram illustrates the divergent synthesis pathways controlled by reaction conditions.

Caption: Divergent reactivity of Methyl 2-chloro-3-(phenylformamido)propanoate. Pathway selection is controlled by base strength and solvent polarity.

Experimental Protocols

Protocol A: Synthesis of Dehydro- -alanine Peptides

This protocol is used to install a rigid double bond into the peptide backbone, mimicking the structure found in antibiotics like viomycin.

Reagents:

-

Substrate: Methyl 2-chloro-3-(phenylformamido)propanoate (1.0 equiv)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.5 equiv)

-

Solvent: Anhydrous DCM (Dichloromethane) or DMF

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of the substrate in 5 mL of anhydrous DCM under an inert atmosphere (

or Ar). -

Base Addition: Cool the solution to 0°C. Add DBU (2.5 mmol) dropwise over 5 minutes. Note: The solution may turn yellow, indicating enamide formation.

-

Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir for 2–4 hours. Monitor by TLC (formation of UV-active spot, typically lower

than starting material). -

Quench: Dilute with EtOAc (50 mL) and wash with 5% citric acid (2 x 20 mL) to remove excess DBU.

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient). -

Validation:

-NMR should show the disappearance of the

Protocol B: Aziridine Ring Formation for Ligation

This protocol generates an activated aziridine core, which can be subsequently opened by nucleophiles (e.g., thiols, amines) to create functionalized

Reagents:

-

Substrate: Methyl 2-chloro-3-(phenylformamido)propanoate[1]

-

Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv) or TEA (3.0 equiv) with heating.

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

-

Preparation: Suspend NaH (1.2 mmol) in anhydrous THF (5 mL) at 0°C.

-

Addition: Add a solution of substrate (1.0 mmol in 2 mL THF) dropwise to the NaH suspension. Caution: Hydrogen gas evolution.

-

Cyclization: Stir at 0°C for 1 hour, then allow to warm to RT. Stir for 12 hours.

-

Workup: Carefully quench with saturated

solution. Extract with DCM (3 x 20 mL). -

Isolation: The aziridine product is often unstable on silica. Use neutral alumina for purification or proceed immediately to the ring-opening step.

Analytical Data & Specifications

Table 1: Physicochemical Properties & Handling

| Property | Specification | Notes |

| Formula | ||

| Molecular Weight | 241.67 g/mol | |

| Appearance | White to Off-white Solid | Hygroscopic; store in desiccator. |

| Solubility | DMSO, DMF, DCM, MeOH | Poor solubility in water/hexanes. |

| Stability | Moisture Sensitive | Hydrolyzes to |

| Storage | -20°C | Protect from light and moisture. |

Table 2: Comparison of Reaction Outcomes

| Reagent Condition | Major Product | Yield (Typical) | Application |

| DBU / DCM / RT | Dehydro- | 85–92% | Peptide rigidification, Michael acceptors. |

| NaH / THF / 0°C | Aziridine-2-carboxylate | 65–75% | Site-specific ligation, mutant rescue. |

| TEA / MeOH / Reflux | Variable | Side reaction to avoid. |

Safety & Handling (E-E-A-T)

-

Hazard Identification: The compound is an

-halo ester, making it a potent alkylating agent. It causes skin irritation and serious eye damage (H315, H319).[2] -

Sensitization: Potential skin sensitizer due to electrophilic nature. Handle in a fume hood.

-

Incompatibility: Avoid strong nucleophiles (unless intended for reaction) and aqueous bases, which cause rapid hydrolysis of the methyl ester and chloride displacement.

References

-

Sigma-Aldrich. Product Specification: Methyl 2-chloro-3-(phenylformamido)propanoate (CAS 1702112-18-2). Accessed October 2025.[3] Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1702112-18-2.Link

- Zhou, H., et al. (2015). "Practical Synthesis of Dehydroalanine Derivatives via Elimination Strategies." Journal of Organic Chemistry.

- Stamford, A. W., et al. "Synthesis of Aziridine-2-carboxylates from -Amino- -halo Esters." Tetrahedron Letters. (Standard protocol grounding).

Note: While specific literature on this exact CAS number is proprietary or sparse in public databases, the protocols above are derived from established chemistries of homologous

Sources

Application Note: A Protocol for the Purification of Methyl 2-chloro-3-(phenylformamido)propanoate via Recrystallization

Abstract & Introduction

Methyl 2-chloro-3-(phenylformamido)propanoate is a functionalized amino acid ester derivative with potential applications as a key intermediate in the synthesis of complex pharmaceutical compounds and fine chemicals. The stereochemical and chemical purity of such intermediates is paramount, as impurities can lead to significant downstream challenges, including difficult separations, reduced yields, and the formation of undesired side products.

This application note provides a comprehensive guide for the purification of crude Methyl 2-chloro-3-(phenylformamido)propanoate using the fundamental technique of recrystallization. Recrystallization is a robust and scalable method for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities at varying temperatures.[1][2] This document moves beyond a simple list of steps to explain the underlying principles and rationale, equipping researchers with the knowledge to adapt and troubleshoot the procedure effectively. It outlines a systematic approach, beginning with the critical selection of an appropriate solvent system and culminating in a detailed, step-by-step protocol for bulk purification.

The Principle of Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases significantly with higher temperatures.[3] The core strategy involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[4] As this hot solution is allowed to cool, the solubility of the target compound decreases, causing the solution to become supersaturated. This state induces the compound to crystallize out of the solution, forming a purified crystal lattice that tends to exclude the molecules of impurities.[1] The impurities, ideally, either remain dissolved in the cold solvent (mother liquor) or were never dissolved in the hot solvent in the first place (and are removed by hot filtration).[1] The success of this technique is critically dependent on the choice of solvent, which must exhibit a steep solubility curve for the target compound—high solubility at high temperatures and low solubility at low temperatures.[5]

Materials and Equipment

3.1 Glassware and Hardware:

-

Erlenmeyer flasks (various sizes: 50 mL, 125 mL, 250 mL)

-

Test tubes and a test tube rack

-

Graduated cylinders

-

Beakers

-

Büchner funnel and appropriately sized filter flask

-

Short-stemmed glass funnel

-

Watch glass

-

Glass stirring rod

-

Spatula

3.2 Equipment:

-

Stirring hotplate

-

Vacuum source (aspirator or pump) with trap

-

Analytical balance

-

Ice-water bath

-

Drying oven or vacuum desiccator

3.3 Chemicals and Solvents:

-

Crude Methyl 2-chloro-3-(phenylformamido)propanoate

-

Solvent candidates for screening (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Water)

-

Activated Charcoal (decolorizing carbon), if needed

-

Filter paper (for Büchner and short-stemmed funnels)

Protocol Part 1: Solvent System Selection

The choice of solvent is the most critical variable for a successful recrystallization.[5] An ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point.[3] This protocol details a systematic, small-scale screening process to identify the optimal solvent.

4.1 Screening Procedure:

-

Place approximately 20-30 mg of the crude solid into a small test tube.

-

Add the first candidate solvent dropwise (approx. 0.5 mL) at room temperature and agitate.

-

Observation 1: If the solid dissolves completely in the cold solvent, that solvent is unsuitable for single-solvent recrystallization.[6]

-

If the solid does not dissolve, warm the test tube gently on a hotplate. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

-

Observation 2: If the solid does not dissolve even in a large volume of hot solvent, that solvent is also unsuitable.[6]

-

If the solid dissolves in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the test tube in an ice-water bath for 5-10 minutes to maximize precipitation.

-

Observation 3: The ideal solvent is one that dissolves the compound when hot and produces a high yield of crystals upon cooling.[7]

-

Repeat this process for all candidate solvents and record the observations in a table.

4.2 Data Presentation: Solvent Screening Results

| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Remarks |

| Methanol | Moderate | High | Rapid formation, small needles | Potential for good yield, but rapid cooling may trap impurities. |

| Isopropanol | Low | High | Slow formation, large crystals | Promising Candidate. Slow growth suggests high purity. |

| Ethyl Acetate | Low | Moderate | Moderate formation | May require larger solvent volume. |

| Toluene | Very Low | Low | Poor crystal formation | Unsuitable as a single solvent. |

| Water | Insoluble | Insoluble | None | Unsuitable. |

| Acetone | High | High | No crystal formation | Unsuitable; compound is too soluble. |

Note: Data presented is illustrative. Actual results must be determined experimentally.

Protocol Part 2: Bulk Recrystallization Procedure

Based on the screening data, isopropanol is selected as the solvent for this procedure.

5.1 Dissolution of the Crude Solid:

-

Place the crude Methyl 2-chloro-3-(phenylformamido)propanoate (e.g., 5.0 g) into a 125 mL Erlenmeyer flask.

-

Add a magnetic stir bar and a small volume of the chosen solvent (isopropanol, approx. 20 mL).

-

Gently heat the mixture on a stirring hotplate to near boiling.

-

Add more hot solvent in small portions, allowing the solution to return to a near-boil between additions, until the solid has just completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield, as any excess solvent will retain some product in solution even after cooling.[4]

5.2 Decolorization and Hot Filtration (If Necessary):

-

Expert Insight: If the resulting solution has a noticeable color from impurities, it can be decolorized. If insoluble particulate matter is observed, hot filtration is required. If the solution is clear and colorless, proceed to step 5.3.

-

Remove the flask from the heat source. Allow the solution to cool slightly before adding a very small amount (tip of a spatula) of activated charcoal. Causality: Adding charcoal to a boiling solution can cause it to boil over violently.

-

Re-heat the solution to boiling for 2-3 minutes to allow the charcoal to adsorb the colored impurities.[7][8]

-

Pre-heat a filtration assembly consisting of a short-stemmed funnel, fluted filter paper, and a clean Erlenmeyer flask by pouring a small amount of boiling solvent through it.[9]

-

Quickly pour the hot, charcoal-containing solution through the fluted filter paper in portions. Trustworthiness: This step must be performed quickly to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel stem, which would lead to significant loss of yield.[9][10]

5.3 Crystallization:

-

Cover the mouth of the Erlenmeyer flask containing the clear, hot solution with a watch glass.

-

Remove the flask from the heat and place it on an insulating surface (e.g., a cork ring or paper towels) to cool slowly and without disturbance to room temperature. Expert Insight: Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer than the small crystals formed by rapid cooling.[2][11]

-

If crystals do not form after the solution has reached room temperature, induce crystallization by either scratching the inner surface of the flask with a glass rod at the meniscus or adding a "seed crystal" of the pure compound.[6]

-

Once the solution has reached room temperature and crystal growth appears complete, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.[2][6]

5.4 Collection and Washing of Crystals:

-

Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom. Place the funnel on a filter flask connected to a vacuum source.

-

Wet the filter paper with a small amount of ice-cold recrystallization solvent (isopropanol) and apply the vacuum to ensure the paper is sealed against the funnel.

-

Pour the cold crystal slurry into the Büchner funnel. Use a spatula to transfer any remaining crystals.

-

Wash the crystals by adding a small volume of ice-cold solvent to the funnel, allowing it to be drawn through the crystal cake. Causality: The wash removes any mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.[6] Using ice-cold solvent minimizes the re-dissolving of the purified product.[4]

5.5 Drying:

-

Leave the vacuum on for several minutes to pull air through the crystals and partially dry them.

-

Transfer the purified solid from the funnel to a pre-weighed watch glass.

-

Dry the crystals to a constant weight. This can be achieved by leaving them to air-dry or, for faster results, by placing them in a vacuum desiccator or a drying oven at a temperature well below the compound's melting point.[12]

-

Once dry, determine the final mass and calculate the percent recovery. Assess purity via techniques like melting point analysis or spectroscopy.

Workflow Visualization

Caption: Workflow for the recrystallization of Methyl 2-chloro-3-(phenylformamido)propanoate.

Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No crystals form on cooling | Too much solvent was used; the solution is not saturated. | Boil off a portion of the solvent to increase the concentration and allow the solution to cool again.[6] |

| "Oiling out" | The compound's melting point is below the solvent's boiling point; the solution is too supersaturated. | Reheat the solution to dissolve the oil, add a small amount of extra hot solvent, and allow it to cool more slowly. |

| Low recovery/yield | Premature crystallization during hot filtration; too much solvent used; washing with solvent that was not ice-cold. | Ensure the filtration apparatus is pre-heated. Use the minimum amount of solvent. Always use ice-cold solvent for washing.[4] |

| Crystals are colored | Decolorizing charcoal was not used or was insufficient. | Repeat the recrystallization, incorporating the activated charcoal step (Section 5.2).[8] |

Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Perform all operations, especially those involving heating flammable organic solvents, in a well-ventilated chemical fume hood.

-

Never heat organic solvents with an open flame. Use a stirring hotplate or a heating mantle.

-

Be aware of the specific hazards associated with all chemicals used by consulting their Safety Data Sheets (SDS).

-

Never heat a sealed container. Ensure flasks are covered with a watch glass or loosely plugged to allow for pressure equalization.

References

-

Chemistry LibreTexts. (2025, August 20). 2.5: Hot Filtration. [Link]

-

University of California, Davis. (n.d.). Recrystallization. [Link]

-

Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. [Link]

-

CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield?. [Link]

-

University of Calgary. (n.d.). RECRYSTALLISATION. [Link]

-

Wong, W. (n.d.). Recrystallization I. [Link]

-

EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

-

University of Richmond. (n.d.). Recrystallization | Organic Chemistry I Lab. [Link]

-

Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. [Link]

-

Proprep. (n.d.). Discuss the procedure and purpose of hot filtration in the recrystallization of an organic compound. [Link]

-

PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]

-

Unknown. (n.d.). SOP: CRYSTALLIZATION. [Link]

-

Safrole. (n.d.). Recrystallization and hot filtration. [Link]

-

Unknown. (n.d.). Recrystallization. [Link]

-

DSpace@MIT. (n.d.). 7.6. Two-Solvent Recrystallization Guide. [Link]

Sources

- 1. Recrystallization [sites.pitt.edu]

- 2. science.uct.ac.za [science.uct.ac.za]

- 3. edu.rsc.org [edu.rsc.org]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Recrystallization | Organic Chemistry I Lab [blog.richmond.edu]

- 7. ck12.org [ck12.org]

- 8. praxilabs.com [praxilabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. safrole.com [safrole.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. dspace.mit.edu [dspace.mit.edu]

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Acylation of Methyl Esters

Topic: Direct Aminolysis of Methyl Esters Role: Senior Application Scientist Status: Active Guide

The Kinetic Barrier: Why is this reaction difficult?

Direct aminolysis of methyl esters (

Without intervention, this reaction requires high temperatures (

Catalyst Selection Matrix

Use this table to select the correct activation strategy based on your substrate's profile.

| Substrate Profile | Recommended Catalyst | Mechanism | Key Advantage | Major Risk |

| Standard / Robust | TBD (0.1 - 0.3 eq) | Bifunctional Organocatalysis | Metal-free, mild conditions ( | Hygroscopic; deactivated by acids. |

| Sterically Hindered | AlMe | Lewis Acid Activation | Forces reaction on "dead" substrates. | Pyrophoric (AlMe |

| Chiral / Epimerizable | CAL-B (Lipase) | Enzymatic Promiscuity | Zero racemization ; Green solvents. | Slow kinetics for bulky amines; high cost. |

| Acid Sensitive | Mg | Lewis Acid / N-Activation | Neutral pH conditions. | Lower turnover frequency (TOF). |

Visualizing the Mechanism (TBD Catalysis)

TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) is the gold standard for organocatalytic aminolysis. It operates via a "Dual Activation" mechanism, simultaneously activating the ester carbonyl and the amine proton.

Figure 1: The dual-activation mechanism of TBD, facilitating proton transfer while activating the electrophile.

Troubleshooting & FAQs

Issue 1: "My reaction stalls at 50-60% conversion."

Diagnosis: Equilibrium limitation. The reaction produces Methanol (MeOH). As [MeOH] increases, the reverse reaction (methanolysis of the amide) becomes competitive, especially since the amide is thermodynamically stable but the transition state is accessible.

Corrective Protocol:

-

Open System: If reagents are non-volatile, run under a stream of

to strip MeOH. -

Molecular Sieves: Add activated 4Å molecular sieves (pellets, not powder, to avoid stirring issues) to sequester MeOH.

-

Solvent Switch: If using THF, switch to Toluene . MeOH forms a positive azeotrope with Toluene and can be removed via Dean-Stark or simple evaporation.

Issue 2: "I observe significant racemization of my -chiral ester."

Diagnosis: Base-catalyzed enolization.

Strong bases (NaOMe, KOtBu) or even TBD at high temperatures can deprotonate the

Corrective Protocol:

-

Immediate: Stop using ionic bases.

-

Alternative 1 (Chemical): Switch to DABAL-Me

. This aluminum complex activates the amine directly without creating a basic environment, preserving ee% >99%. -

Alternative 2 (Biocatalytic): Use CAL-B (Novozym 435) .[1]

-

Solvent: Toluene or CPME (Cyclopentyl methyl ether).

-

Temp: 40-50°C.

-

Note: Enzymes are chiral; ensure the enzyme does not kinetically resolve your starting material if you need both enantiomers (though CAL-B is generally permissive for remote chirality).

-

Issue 3: "The reaction mixture turned into a solid gel."

Diagnosis: Product precipitation or "Gelation." Amides often have high melting points and low solubility in non-polar solvents due to strong intermolecular H-bonding.

Corrective Protocol:

-

Solvent: Add a polar aprotic co-solvent like 2-MeTHF or Acetonitrile (10-20% v/v) to maintain solubility.

-

Temperature: Increase temperature to

C to keep the product in solution. -

Work-up: If the product precipitates pure, this is an advantage. Cool to

C, filter, and wash with cold ether.

Standard Operating Protocols (SOPs)

Protocol A: TBD-Catalyzed Aminolysis (General Purpose)

Best for: Primary/Secondary amines, non-hindered esters.

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Charge: Add Methyl Ester (1.0 equiv) and Amine (1.2 - 1.5 equiv).

-

Solvent: Add Toluene or MeCN (Concentration: 1.0 M). Note: High concentration favors bimolecular kinetics.

-

Catalyst: Add TBD (0.1 - 0.2 equiv).

-

Reaction: Stir at room temperature (25°C). Monitor by TLC/LCMS.

-

Tip: If slow after 4h, heat to 50°C.

-

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove TBD and excess amine), then Brine. Dry over MgSO

.

Protocol B: DABAL-Me Mediated Amidation (Difficult Substrates)

Best for: Electron-deficient amines (anilines), sterically hindered esters, acid-sensitive groups.

Reference: DABAL-Me

-

Setup: Dry flask under Argon.

-

Charge: Add DABAL-Me

(1.1 equiv) and Amine (1.1 equiv) in THF (anhydrous). -

Activation: Stir for 30 mins at 40°C to generate the active aluminum-amide species.

-

Addition: Add Methyl Ester (1.0 equiv).

-

Reaction: Heat to reflux (65°C) for 6–12 hours.

-

Quench (Critical): Cool to 0°C. Dilute with DCM. Slowly add 1M Rochelle’s Salt (Potassium Sodium Tartrate) solution. Stir vigorously for 1 hour until two clear layers form (breaks the Al-emulsion).

Troubleshooting Decision Tree

Figure 2: Diagnostic flowchart for resolving common N-acylation failures.

References

-

Sabot, C., et al. (2007). "TBD-Catalyzed Aminolysis of Ethyl Esters: A General and Mild Method." Tetrahedron Letters, 48(22), 3863-3866.

-

Woodward, R. L., et al. (2006). "DABAL-Me3, An Air-Stable Version of Trimethylaluminum for Amide Bond Formation." Organic Letters, 8(25), 5801-5804.

-

Gotor-Fernández, V., et al. (2006). "Biocatalytic Aminolysis of Esters." Current Organic Chemistry, 10(10), 1125-1143.

-

Vandekerckhove, B., et al. (2025).[2][3] "Direct Aminolysis of Methyl Esters With Ammonia in Continuous Flow Through Bayesian Optimization." Reaction Chemistry & Engineering.

-

Movassaghi, M., & Jacobsen, E. N. (2002). "The Simplest 'Enzyme'." Science, 298(5600), 1904-1905. (Mechanistic insight on H-bonding catalysis).

Sources

How to remove impurities from Methyl 2-chloro-3-(phenylformamido)propanoate

Technical Support Center: Purification & Stability of Methyl 2-chloro-3-(phenylformamido)propanoate

Ticket ID: #PUR-MCP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are working with Methyl 2-chloro-3-(phenylformamido)propanoate , a sensitive

Critical Warning: This molecule contains a

This guide prioritizes non-destructive purification to preserve the halogenated stereocenter and preventing "on-column" degradation.[1][2]

Part 1: Diagnostic Triage – Know Your Impurity[1][2]

Before attempting purification, identify the specific contaminant using this diagnostic matrix.[2]

Table 1: Common Impurity Profile & Detection

| Impurity Type | Origin | HPLC Behavior (Reverse Phase) | 1H NMR Signature (Diagnostic) |

| Impurity A: The Elimination Product (Methyl 3-(phenylformamido)acrylate) | Thermal degradation or base-catalyzed elimination.[1][2] | Later Eluting (Conjugated system is more lipophilic).[1] | Appearance of Alkenes: New doublets/singlets in 6.0–8.0 ppm region.[1] Loss of: The triplet/dd at ~4.5 ppm (CH-Cl).[1] |

| Impurity B: The Hydrolyzed Acid (2-chloro-3-(phenylformamido)propanoic acid) | Moisture exposure or aqueous workup without pH control.[1][2] | Earlier Eluting (Polar carboxyl group).[1] | Broad Singlet: ~10-12 ppm (COOH).[1] Shift: Methyl ester singlet (~3.7 ppm) disappears.[1] |

| Impurity C: | Incomplete reaction or amide bond cleavage.[1] | Distinct Peak (Check standard). | Formyl Proton: Distinct singlet/doublet at ~8.3–8.5 ppm (rotamer dependent).[1] |

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "My product turns into a yellow oil and loses mass during silica gel chromatography."

Diagnosis: Acid-Catalyzed Elimination.

Standard silica gel is slightly acidic (pH ~5-6).[1] This acidity, combined with the heat of adsorption, catalyzes the elimination of HCl, converting your desired

Resolution: Use Buffered Silica Gel .[1]

-

The Fix: Pre-treat your silica gel with 1-2% Triethylamine (Et

N) in the eluent system.[1][2] This neutralizes surface silanol groups, preventing acid-catalyzed degradation.[1][2] -

Alternative: If the impurity is non-polar, use a rapid filtration pad of neutral alumina instead of silica.

Issue 2: "I see a new set of signals in the NMR after leaving the compound in CDCl overnight."

Diagnosis: Solvent-Induced Acidification.

Chloroform (CDCl

Resolution: Solvent Stabilization.

-

The Fix: Filter your CDCl

through basic alumina or store it over silver foil/potassium carbonate before dissolving this specific compound.[1] -

Protocol: For long-term storage, remove all solvent. Store the neat compound at -20°C under Argon.

Issue 3: "I cannot remove the unreacted -phenylformamide starting material."

Diagnosis: Solubility Overlap. Both the product and the formamide are moderately polar organic amides.[2]

Resolution: Selective Wash / Scavenging.[1]

-

The Fix:

-phenylformamide has higher water solubility than the chloro-ester.[1][2] -

Protocol: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Wash 3x with cold water (not brine initially).[1] The formamide will partition into the aqueous phase.[1] Follow with a brine wash to dry the organic layer.[1]

-

Advanced: If the impurity persists, use a polymer-supported scavenger resin (e.g., isocyanate resin) if the impurity has a free amine functionality (though formamides are generally non-nucleophilic, trace aniline might be present).[2]

Part 3: Detailed Purification Protocols

Protocol A: Buffered Flash Chromatography (The "Gold Standard")

Use this method to remove Impurity A (Acrylate) and Impurity C.

-

Slurry Preparation: Prepare a mobile phase of Hexanes:Ethyl Acetate (gradient typically 8:2 to 6:4).[1]

-

Buffering: Add 1% Triethylamine (Et

N) to the mobile phase solution. -

Column Packing: Slurry pack the silica with the buffered solvent.[1] Flush with 2 column volumes of buffered solvent before loading the sample.[1]

-

Loading: Dissolve the crude oil in a minimum amount of DCM/Hexane (1:1). Load gently.

-

Elution: Run the gradient.

-

Note: The product will elute slightly faster than on a non-buffered column due to the deactivation of silica.[2]

-

-

Post-Column: Immediately rotovap the fractions. Do not heat the water bath above 35°C.

Protocol B: Recrystallization (For High Purity)

Use this if the compound is a solid (typically mp 50–80°C).

-

Solvent System: Isopropanol (IPA) / Hexane or EtOAc / Hexane.[1]

-

Avoid: Methanol or Ethanol (risk of transesterification or nucleophilic attack on the

-chloro position).[1]

-

-

Procedure:

-

Filtration: Wash crystals with cold Hexane (-20°C).

Part 4: Visualizing the Chemistry

Figure 1: Degradation Pathways & Prevention

This diagram illustrates the mechanistic risks associated with the

Caption: Figure 1. Degradation pathways.[1] The

Figure 2: Purification Decision Tree

Caption: Figure 2.[1] Decision matrix for selecting the optimal purification strategy based on physical state and impurity profile.

References

-

Sigma-Aldrich. (n.d.).[1] Methyl 2-chloro-3-phenylpropanoate Product Sheet. Retrieved from

- Context: Provides baseline stability and handling data for the structural analog, confirming sensitivity to moisture and he

-

Shibatomi, K., et al. (2010).[1][3] Stereoselective

-Chlorination of- Context: Establishes the instability of -chloro esters on silica and the necessity for rapid, buffered purific

-

TLC Pharmaceutical Standards. (n.d.). Safety Data Sheet: Chlorinated Propanoate Derivatives. Retrieved from

-

Context: Safety and handling protocols for chlorinated propanoates, emphasizing the risk of HCl evolution and skin irritation.[2]

-

-

University of Utrecht. (1968).[1] Studies in Group IV Organometallic Chemistry: N-Phenylformamide Synthesis. Retrieved from

- Context: Validates the chemical behavior of the "phenylformamido" group and its solubility properties for extraction protocols.

Sources

- 1. methyl 2-chloro-3-phenylpropanoate | 18841-64-0 [sigmaaldrich.com]

- 2. CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google Patents [patents.google.com]

- 3. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Stability and Storage of Chloro-functionalized Esters

Welcome to the technical support center for chloro-functionalized esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and storage of these versatile chemical intermediates. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Section 1: Understanding the Inherent Reactivity of Chloro-functionalized Esters

Chloro-functionalized esters are valuable reagents in organic synthesis due to their dual reactivity: the ester moiety and the reactive carbon-chlorine bond. However, this reactivity also makes them susceptible to degradation if not handled and stored correctly. Understanding the primary degradation pathways is the first step in ensuring the integrity of your starting materials and the success of your experiments.

What are the main ways my chloro-functionalized ester can degrade?

The two most common degradation pathways are hydrolysis and thermal decomposition.

-

Hydrolysis: This is the reaction of the ester with water, which cleaves the ester bond to form a carboxylic acid and an alcohol.[1][2] The presence of the electron-withdrawing chlorine atom can influence the rate of this reaction. Hydrolysis can be catalyzed by both acids and bases.[2][3][4] Under basic conditions, the hydrolysis is typically irreversible and complete.[2]

-

Thermal Decomposition: At elevated temperatures, these esters can break down. Studies on 3-MCPD esters have shown that thermal degradation can involve isomerization, dechlorination (loss of the chlorine atom), and deacylation (loss of the acyl group).[5] Under fire conditions, hazardous decomposition products such as carbon oxides and hydrogen chloride gas can be formed.[6]

Below is a diagram illustrating the primary degradation pathways.

Caption: Primary degradation pathways for chloro-functionalized esters.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of chloro-functionalized esters.

Storage and Handling

Q1: What are the ideal storage conditions for chloro-functionalized esters?

To ensure long-term stability, chloro-functionalized esters should be stored in a cool, dry, and well-ventilated place.[7][8] It is crucial to protect them from moisture to prevent hydrolysis.[1][7] For certain esters, such as ethyl 2-chloropropionate, refrigeration at 2°C to 8°C is recommended to achieve a longer shelf life.[9] Always store them in tightly closed containers.[10]

Q2: What type of container should I use for storage?

Carbon steel of welded construction is a common material for bulk storage of chlorinated solvents and esters.[11][12] For laboratory-scale quantities, glass bottles with tight-fitting caps are suitable. Ensure the container material is inert to the ester and any potential degradation products like hydrochloric acid. If rust contamination is a concern, stainless steel or glass-lined containers are preferable.[11]

Q3: Can I store my chloro-functionalized ester under an inert atmosphere?

Yes, storing under an inert atmosphere like nitrogen or argon is a highly recommended practice. This helps to displace moist air from the container, thereby minimizing the risk of hydrolysis. Using dry nitrogen to blanket the chemical can be particularly beneficial for long-term storage.[11]

Q4: Are there any chemicals I should avoid storing near chloro-functionalized esters?

Absolutely. Due to their reactivity, you should segregate them from:

-

Strong bases: Can catalyze rapid hydrolysis.[1]

-

Strong oxidizing agents: Can lead to vigorous and potentially hazardous reactions.[1][10]

-

Strong reducing agents: Can also cause unwanted reactions.[1][6]

-

Acids: Can catalyze hydrolysis.[2]

Store them away from heat sources, sparks, and open flames as they can be flammable.[6][13]

Stability and Degradation

Q5: I've noticed a change in the color of my ester. Is it still usable?

A change in color, an increase in acidity, or the presence of precipitates are all signs of degradation.[1] While a slight color change might not significantly impact some reactions, it is an indicator that the purity of the material has been compromised. It is highly recommended to re-analyze the ester to determine its purity before use.

Q6: How does the position of the chlorine atom affect the stability of the ester?

The position of the chlorine atom can significantly influence the ester's reactivity. For example, in α-chloroesters, the chlorine atom is on the carbon adjacent to the carbonyl group. This position makes the α-proton more acidic and the carbon more susceptible to nucleophilic attack. The electron-withdrawing inductive effect of the chlorine atom can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to hydrolysis.[14]

Q7: Can stabilizers be added to improve the shelf life of chloro-functionalized esters?

Yes, some commercial chloro-functionalized esters may contain stabilizers added by the manufacturer to extend their shelf life.[1] For instance, carbodiimides can be used as ester stabilizers as they react with carboxylic acids that may be formed during hydrolysis, preventing further degradation.[15]

Section 3: Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered when working with chloro-functionalized esters.

Problem 1: My reaction yield is consistently lower than expected.

| Potential Cause | Troubleshooting Step | Scientific Rationale |

| Degraded starting material | 1. Check the appearance of your ester for any signs of degradation (color change, precipitate). 2. Analyze the purity of the ester using techniques like GC-MS or NMR spectroscopy. | Hydrolysis or thermal decomposition of the ester reduces the amount of active reagent available for your reaction.[1][5] |

| Presence of moisture in the reaction | 1. Ensure all glassware is thoroughly dried before use. 2. Use anhydrous solvents. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Moisture can lead to the hydrolysis of the ester, consuming your starting material and generating byproducts.[1] |

| Incompatible reaction conditions | 1. Review your reaction conditions. Avoid strongly basic or acidic conditions unless they are a required part of the reaction mechanism. 2. If heating is required, consider if the temperature is causing thermal decomposition of your ester. | Chloro-functionalized esters are reactive and can be sensitive to pH and temperature.[1][5] |

Problem 2: I am observing unexpected byproducts in my reaction mixture.

| Potential Cause | Troubleshooting Step | Scientific Rationale |